molecular formula C10H11NO2 B13043387 (2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

Cat. No.: B13043387
M. Wt: 177.20 g/mol
InChI Key: RGPFVVNMRDRSNU-MRVPVSSYSA-N
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Description

(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a chiral compound with a unique structure that includes a benzo[d]furan ring fused with an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones to form the furan ring . The amino alcohol group can then be introduced through reductive amination or other suitable reactions.

Industrial Production Methods

Industrial production of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as rhodium or palladium salts can be used to enhance the efficiency of the reactions . Green chemistry approaches, including biocatalysis, may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]furan ring and amino alcohol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and alcohol group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-amino-2-(1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m1/s1

InChI Key

RGPFVVNMRDRSNU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CO)N

Origin of Product

United States

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